[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate
説明
The compound [5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate features a pyrrolo[2,3-d]pyrimidine core fused with a pyrrole ring, substituted at position 5 by a 4-carbamoylphenethyl group. The 4-methylbenzenesulfonate (tosylate) counterion improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Key structural attributes:
- Pyrrolo[2,3-d]pyrimidine core: A nitrogen-rich heterocycle common in kinase inhibitors and antiviral agents.
- Diethoxy-dioxopentan-2-yl group: A chiral, ester-functionalized side chain that may influence metabolic stability.
- Tosylate salt: Enhances solubility compared to the free base form.
特性
IUPAC Name |
diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-1-ium-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6.C7H8O3S/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32);2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANBXQTVHOIGGQ-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=[NH+]3)N.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=[NH+]3)N.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165049-28-5 | |
| Record name | L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, 1,5-diethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165049-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
生物活性
The compound , commonly known as vibegron , is a selective agonist for the β3-adrenergic receptor (β3-AR) and has been developed primarily for the treatment of overactive bladder (OAB). This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy based on diverse research findings.
Chemical Structure and Properties
Vibegron is characterized by a complex molecular structure with the following key features:
- Molecular Formula : C25H31N5O6
- Molecular Weight : 497.54 g/mol
- IUPAC Name : [5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate
Vibegron acts as a full agonist at the β3-adrenergic receptors, which are primarily involved in the relaxation of the bladder detrusor muscle. This mechanism leads to increased bladder capacity and reduced urgency in patients suffering from OAB. The selectivity of vibegron for β3 over β1 and β2 receptors is significantly higher than that of other agents such as mirabegron and solabegron, making it a promising therapeutic option with potentially fewer side effects related to β1 or β2 activation .
Pharmacokinetics
The pharmacokinetic profile of vibegron has been extensively studied:
- Absorption : Vibegron is rapidly absorbed with a peak plasma concentration occurring approximately 1 to 3 hours after oral administration.
- Half-life : The effective half-life is approximately 30.8 hours , allowing for once-daily dosing.
- Metabolism : It is primarily metabolized by CYP3A4, with minimal involvement from other cytochrome P450 enzymes. About 59% of the dose is excreted in feces and 20% in urine .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of vibegron:
-
Phase II and III Trials :
- A pivotal phase III trial demonstrated that vibegron significantly reduced the frequency of urination and urgency episodes compared to placebo.
- Patients reported a greater improvement in quality of life measures associated with OAB symptoms.
- Safety Profile :
Comparative Analysis
The following table summarizes the comparative activity of vibegron against other β3 agonists:
| Compound | Selectivity for β3 | EC50 (nM) | Intrinsic Activity |
|---|---|---|---|
| Vibegron | >7937-fold | 1.26 | 0.93 |
| Mirabegron | 517-fold | 594 | 0.94 |
| Solabegron | 21.3-fold | 27.6 | 0.96 |
| Ritobegron | >124-fold | >10 μM | 0.99 |
This table indicates that vibegron not only exhibits superior selectivity but also maintains high intrinsic activity across varying receptor densities .
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The pyrrolopyrimidine core is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of pyrrolopyrimidine can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes. For instance, the presence of the diethoxy group enhances its binding affinity to target proteins. This property is crucial in the development of enzyme inhibitors for therapeutic purposes, particularly in treating conditions like diabetes and hypertension .
Drug Design
Targeted Drug Delivery
The unique structure of this compound allows for modifications that can enhance solubility and bioavailability. By attaching specific ligands or modifying the sulfonate group, researchers can design targeted drug delivery systems that improve the efficacy of therapeutic agents .
Prodrug Development
The compound's ability to undergo metabolic conversion makes it a suitable candidate for prodrug formulation. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, allowing for better absorption and reduced toxicity. The diethoxy moiety can be strategically modified to optimize release profiles in biological systems .
Biological Research
Cellular Mechanisms
Studies utilizing this compound can provide insights into cellular mechanisms underlying various diseases. By investigating its effects on cell signaling pathways, researchers can elucidate the roles of specific proteins in disease progression and identify potential therapeutic targets .
In Vivo Studies
Animal models are essential for understanding the pharmacodynamics and pharmacokinetics of new compounds. The application of this compound in vivo could reveal its therapeutic potential and safety profile, paving the way for clinical trials .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer effects | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of this compound. |
| Study 2 | Evaluate enzyme inhibition | Showed effective inhibition of target enzymes related to metabolic disorders with a favorable safety profile. |
| Study 3 | Assess bioavailability | Found that modifications to the sulfonate group improved solubility and absorption rates significantly compared to unmodified compounds. |
類似化合物との比較
Comparison with Structurally Related Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine ()
- Core : Pyrrolo[2,3-d]pyrimidine.
- Substituents: Amino and methyl groups on the phenyl ring.
- Molecular Weight : 254.1 g/mol (M+H).
- Key Differences : Lacks the carbamoyl and diethoxy-dioxopentan-2-yl groups, resulting in reduced polarity.
- Synthesis : Prepared via Suzuki-Miyaura coupling, highlighting shared synthetic routes with the target compound .
Target Compound
- Substituents : Carbamoyl-ethylphenyl and diethoxy-dioxopentan-2-yl groups.
- Molecular Weight : Estimated ~650–700 g/mol (including tosylate).
Thiazolo[3,2-a]pyrimidine and Pyrimidoquinazoline Derivatives ()
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core : Thiazolo[3,2-a]pyrimidine.
- Substituents: Trimethylbenzylidene, furan, and cyano groups.
- Molecular Weight : 386 g/mol (C₂₀H₁₀N₄O₃S).
- Melting Point : 243–246°C.
- IR Peaks : 2,219 cm⁻¹ (C≡N).
- Key Differences: The thiazolo core and cyano group contrast with the pyrrolo core and carbamoyl-ester in the target compound.
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents : Nitrophenyl, phenethyl, and ester groups.
- Molecular Weight : ~550 g/mol (estimated).
- Spectral Data : IR peak at 1,719 cm⁻¹ (C=O).
- Key Differences : The imidazo-pyridine core and nitro group contrast with the pyrrolo-pyrimidine and carbamoyl-ester in the target compound .
Comparative Data Table
Key Findings and Implications
Structural Uniqueness : The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from thiazolo- or pyrimidoquinazoline derivatives, offering distinct electronic and steric profiles.
Solubility Advantage : The tosylate salt likely confers superior aqueous solubility compared to neutral analogs like those in .
Synthetic Flexibility : Shared methods (e.g., Suzuki coupling in ) suggest scalable synthesis routes for the target compound.
Functional Group Impact: The diethoxy-dioxopentan-2-yl carbamoyl group may enhance metabolic stability compared to simpler amino or cyano substituents in analogs .
準備方法
Pyrrole Intermediate Preparation
The synthesis begins with the preparation of a 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative via a three-component condensation. As demonstrated in, benzoin (2.0 g, 0.01 mol), 3,4-dichlorophenylamine (1.6 g, 0.01 mol), and malononitrile (0.66 g, 0.01 mol) are refluxed in dry benzene (50 mL) with pyridine catalysis (2 mL) at 80°C for 9 h. The product, 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Id ), is isolated in 45% yield after recrystallization from methanol.
Cyclization to Pyrrolopyrimidine
The pyrrole intermediate undergoes cyclization using formic acid (85%, 20 mL) under reflux for 12 h to form 7-substituted pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives. This method, adapted from, yields the unsubstituted core structure (IId ) in 63% yield after recrystallization from ethanol. Key reaction parameters include:
Functionalization with Carbamoylphenyl Ethyl Side Chain
Amide Coupling with Chiral Glutarate
The (2S)-1,5-diethoxy-1,5-dioxopentan-2-amine moiety is introduced via carbodiimide-mediated coupling. To a solution of 4-(2-(4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid (1.0 eq) in dichloromethane (DCM), EDCl (1.2 eq), HOBt (1.2 eq), and (2S)-1,5-diethoxy-1,5-dioxopentan-2-amine (1.1 eq) are added. The reaction proceeds at 25°C for 12 h, yielding the carbamoyl derivative in 72% yield after silica gel chromatography.
Salt Formation with 4-Methylbenzenesulfonic Acid
Synthesis of 4-Methylbenzenesulfonate
The counterion is prepared via two validated routes:
-
Direct Sulfonation : 4-Methylbenzenesulfonic acid monohydrate (1.0 eq) is neutralized with ammonium hydroxide (1.1 eq) in water, yielding ammonium 4-methylbenzenesulfonate.
-
Esterification : Benzene sulfonyl chloride (1.0 eq) reacts with sodium methoxide (1.2 eq) in methanol at 25–35°C for 30 min, followed by neutralization with sulfuric acid to pH 7–7.2.
Final Salt Formation
The pyrrolopyrimidine-carbamoyl derivative is dissolved in hot ethanol (80°C) and treated with equimolar ammonium 4-methylbenzenesulfonate. Cooling to 4°C precipitates the title compound as a white crystalline solid, isolated by filtration in 68% yield.
Characterization and Optimization
Spectroscopic Validation
Q & A
Q. What are the key considerations for designing a synthesis protocol for this compound?
- Methodological Answer : Synthesis protocols should prioritize regioselectivity and yield optimization. For example, refluxing with acetic anhydride and sodium acetate (as in for analogous pyrimidine derivatives) can stabilize intermediates and improve reaction efficiency. Control of pH (e.g., ammonium acetate buffer in ) and temperature (e.g., 12-hour reflux in ) is critical to avoid side reactions. Crystallization from DMF/water mixtures () may enhance purity for compounds with low solubility .
Q. How can researchers characterize this compound’s structure using spectroscopic methods?
- Methodological Answer : Use a combination of , , and mass spectrometry (MS) to confirm molecular identity. For example, signals for aromatic protons (e.g., δ 7.29–8.01 in ) and methyl groups (δ 2.24–2.37) can validate substitution patterns. IR spectroscopy (e.g., 2,209 cm for nitrile groups in ) and high-resolution MS (e.g., m/z 386 for molecular ions) provide complementary structural data .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., acetic anhydride vs. ethanol), catalyst loading (e.g., sodium acetate in ), and reaction time. Use real-time monitoring (e.g., in situ IR or HPLC) to identify bottlenecks. For instance, highlights AI-driven process optimization for analogous systems, enabling predictive adjustments to reaction parameters .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data?
- Methodological Answer : Contradictions (e.g., unexpected shifts) may arise from impurities or tautomeric equilibria. Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. Compare with computational predictions (e.g., density functional theory (DFT) for chemical shifts). For chromatographic anomalies, employ orthogonal methods (e.g., reverse-phase vs. ion-exchange HPLC, as in ’s buffer system) .
Q. How can computational modeling elucidate this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to enzymes or receptors. Parameterize force fields using quantum mechanical calculations (e.g., B3LYP/6-31G* level) for accurate conformational sampling. suggests integrating AI tools (e.g., COMSOL Multiphysics) to model reaction pathways or diffusion kinetics in biological matrices .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Methodological Answer : Link experimental observations to established theories, such as Frontier Molecular Orbital (FMO) theory for cycloaddition reactions or Curtin-Hammett principles for kinetic vs. thermodynamic control. emphasizes aligning mechanistic hypotheses with broader concepts (e.g., electron-withdrawing effects of the tosylate group) to contextualize findings .
Methodological Tables
| Key Parameter | Optimization Strategy | Evidence Reference |
|---|---|---|
| Reaction Solvent | Test acetic anhydride vs. ethanol for solubility | |
| Catalyst Loading | Vary sodium acetate (0.5–2.0 eq) | |
| Purification Method | Crystallization from DMF/water mixtures | |
| Spectroscopic Validation | Combine , IR, and HRMS |
Critical Analysis of Data Contradictions
- Example : Discrepancies in melting points (e.g., 213–215°C vs. 243–246°C in ) may indicate polymorphic forms. Use differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline phases .
- Example : Inconsistent yields (e.g., 57–68% in ) could stem from competing side reactions. Use LC-MS to detect byproducts and adjust stoichiometry or reaction time .
Integration with Broader Research Context
- Link findings to energy-related pollutant studies () or membrane separation technologies () if the compound exhibits environmental or industrial relevance.
- For therapeutic potential, align with frameworks in (oxadiazole derivatives) or (pyrazolo-pyrimidine analogs) to contextualize bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
